molecular formula C11H9BrClF3OS B14051053 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14051053
M. Wt: 361.61 g/mol
InChI Key: DJDRIXPESIMFEZ-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsThe final step involves the chlorination of the propanone moiety under controlled conditions .

Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups play a crucial role in its reactivity, enabling it to interact with various biological molecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c12-6-7-2-1-3-8(9(17)4-5-13)10(7)18-11(14,15)16/h1-3H,4-6H2

InChI Key

DJDRIXPESIMFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)CCCl)SC(F)(F)F)CBr

Origin of Product

United States

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